

Application Note: Click Chemistry Functionalization of Propargylated Pyrimido[4,5- d]pyrimidine Thiols

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Compound of Interest

Compound Name: *Pyrimido[4,5-d][1,3]diazine-4-thiol*

CAS No.: 6014-08-0

Cat. No.: B3385040

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Executive Summary

The pyrimido[4,5-d]pyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting potent inhibition against kinases (CDK2, EGFR), viral polymerases, and neurodegenerative targets (AChE).[1] However, the poor solubility and limited functionalization vectors of this fused bicyclic system often hamper lead optimization.

This guide details a "Click-Ready" strategy utilizing the high nucleophilicity of the thiol group to introduce a propargyl handle. This enables the rapid generation of 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The resulting thio-linked triazole hybrids frequently exhibit superior pharmacokinetics and dual-binding modes compared to the parent scaffold.

Scientific Rationale & Mechanism

The "Click" Advantage

Direct substitution on the pyrimido[4,5-d]pyrimidine ring is often synthetically challenging due to the electron-deficient nature of the pyrimidine rings.

- **Solution:** The thiol group (often introduced via thiourea during cyclization) acts as a "soft" nucleophile.
- **Regioselectivity:** Under mild basic conditions, S-alkylation with propargyl bromide is kinetically favored over N-alkylation, preserving the Watson-Crick face of the heterocycle for hydrogen bonding within enzyme active sites.
- **Triazole Linker:** The 1,2,3-triazole ring formed post-click mimics a trans-amide bond but is metabolically stable, improving the drug-like properties (LogP, solubility) of the final inhibitor. [\[1\]](#)

Mechanism of Action (Biological)

Propargylated derivatives, once "clicked," often function as ATP-competitive inhibitors. [\[1\]](#)

- **Pyrimido-core:** Mimics the adenine moiety of ATP, binding to the hinge region of kinases.
- **Triazole-arm:** Extends into the hydrophobic back-pocket or solvent-exposed region, providing selectivity.
- **Thioether tether:** Provides rotational flexibility, allowing the inhibitor to adopt an induced-fit conformation.

Experimental Protocols

Part A: Synthesis of the S-Propargyl Scaffold

Target: S-(2-propynyl)pyrimido[4,5-d]pyrimidine [\[1\]](#)

Reagents:

- **Precursor:** 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (Synthesized via Biginelli-like condensation). [\[1\]](#)[\[2\]](#)
- **Alkylation Agent:** Propargyl bromide (80% in toluene). [\[1\]](#)

- Base: Potassium Carbonate (anhydrous).[1]
- Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]

Protocol:

- Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of the thione precursor in 10 mL of dry DMF.
- Activation: Add 1.2 eq of anhydrous

 . Stir at room temperature for 30 minutes to generate the thiolate anion. Note: The solution typically changes color (yellow to orange).[1]
- Alkylation: Dropwise add 1.1 eq of propargyl bromide at 0°C.
- Reaction: Allow to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).[1] The S-propargyl product is usually less polar than the thione.
- Workup: Pour the mixture into 100 mL ice-water. The product will precipitate. Filter, wash with water, and recrystallize from Ethanol/DMF.[1]

Critical Control Point: Avoid heating above 60°C during alkylation to prevent S-to-N propargyl migration (Dimroth-like rearrangement).

Part B: The Click Reaction (CuAAC)

Target: 1,2,3-Triazole-Pyrimido[4,5-d]pyrimidine Hybrids

Reagents:

- S-Propargyl Scaffold (from Part A).[1][3]
- Azide (R-N₃): Aromatic or aliphatic azide (1.0 eq).[1]
- Catalyst:

 (10 mol%).[1]
- Reductant: Sodium Ascorbate (20 mol%).[1]

- Solvent: DMSO:Water (4:[1]1) or t-BuOH:Water (1:1).[1]

Protocol:

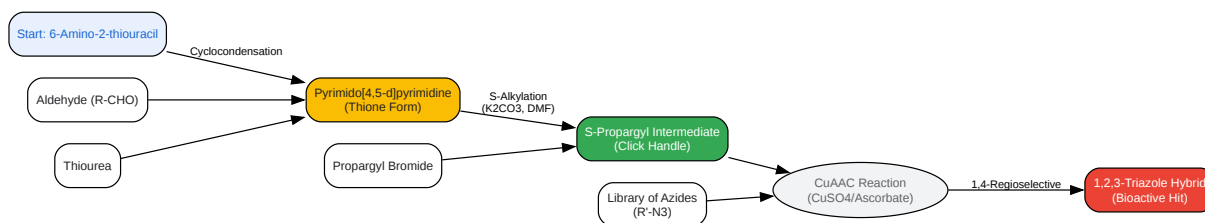
- Setup: In a screw-cap vial, dissolve the S-propargyl scaffold (0.5 mmol) and the organic azide (0.5 mmol) in 3 mL of solvent.
- Catalyst Prep: Prepare a fresh solution of (0.05 mmol) and Sodium Ascorbate (0.1 mmol) in 0.5 mL water.
- Initiation: Add the catalyst solution to the reaction vial. Flush the headspace with Nitrogen gas for 1 minute.
- Incubation: Stir vigorously at room temperature for 6–12 hours.
 - Observation: A color change to brown/green indicates oxidation of Copper; add more ascorbate if this occurs.
- Termination: Dilute with 20 mL cold water.
 - Solid Products: Filter and wash with dilute (to remove copper traces).
 - Oily Products: Extract with Ethyl Acetate, wash with brine, dry over

[1]

Visualizations & Workflows

Synthetic Pathway (Retrosynthesis)

This diagram illustrates the logical flow from raw materials to the final bioactive library.

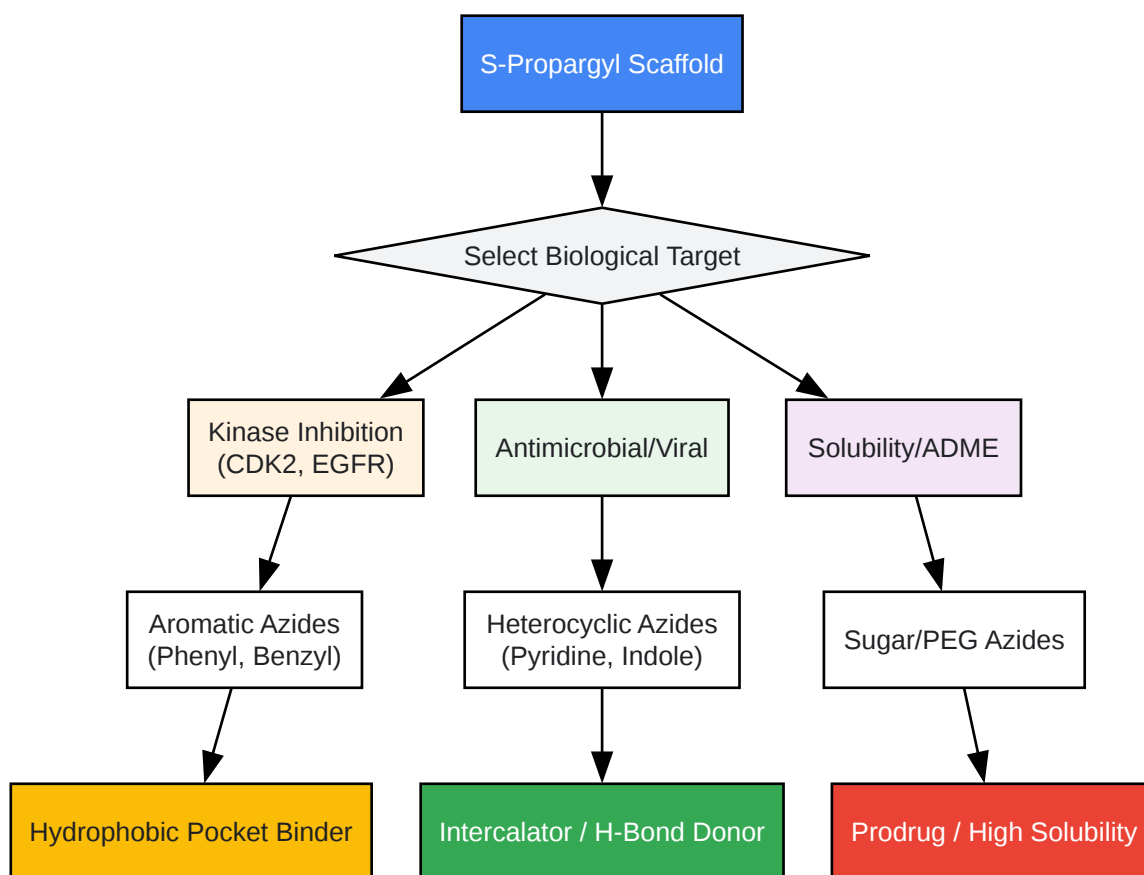


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Caption: Step-wise synthesis from multicomponent cyclization to click-chemistry functionalization.

Library Generation Workflow

The following decision tree helps researchers select the appropriate azide partner based on the biological target.



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Caption: Strategic selection of azide partners for targeted biological outcomes.

Data Summary & Troubleshooting

Optimization of S-Propargylation

The choice of base and solvent critically affects the yield and regioselectivity (S- vs N-alkylation).

Solvent	Base	Temp (°C)	Yield (%)	Regioselectivity (S:N)	Notes
DMF	K ₂ CO ₃	25	85-92	>95:5	Recommended.[1] Fast & Clean.
Acetone	K ₂ CO ₃	Reflux	70-75	90:10	Slower, easier workup.
Ethanol	NaOEt	Reflux	40-50	60:40	Significant N-alkylation side products.
THF	NaH	0	65	80:20	Harsh; risk of ring opening.

Troubleshooting the CuAAC Reaction

- Problem: Reaction stalls or turns green.
 - Cause: Oxidation of Cu(I) to Cu(II) or chelation of Copper by the pyrimido-pyrimidine nitrogens.[1]
 - Fix: Add excess Sodium Ascorbate (up to 50 mol%) or use a stabilizing ligand like THPTA or TBTA (1:1 ratio with Cu).[1]
- Problem: Product precipitates as a sticky gum.
 - Fix: Change solvent to DMSO/t-BuOH (1:1).[1] The triazole product is often less soluble in water than the starting materials.

References

- Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors. National Institutes of Health (PMC). [\[Link\]](#)[1]

- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective Properties. MDPI Molecules. [\[Link\]](#)^[1]
- Click Chemistry: A Modular Approach to Drug Discovery. The Scripps Research Institute. [\[Link\]](#)
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (PMC). [\[Link\]](#)^[1]
- Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications. [\[Link\]](#)^[1]^[4]

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Sources

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- 2. [researchgate.net](#) [[researchgate.net](#)]
- 3. [researchgate.net](#) [[researchgate.net](#)]
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